A Technical Guide to (S,R,S)-Ahpc-peg4-NH2: A Key Building Block for Targeted Protein Degradation
A Technical Guide to (S,R,S)-Ahpc-peg4-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-peg4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 4-unit polyethylene (B3416737) glycol (PEG) linker and a terminal amine group. This heterobifunctional molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This guide provides a comprehensive overview of the technical details of (S,R,S)-Ahpc-peg4-NH2, including its physicochemical properties, its role in the PROTAC mechanism of action, and detailed protocols for its application in the development of novel protein degraders.
Introduction to (S,R,S)-Ahpc-peg4-NH2
(S,R,S)-Ahpc-peg4-NH2, also known as VH032-PEG4-NH2, is a synthetic molecule that conjugates the (S,R,S)-AHPC (a derivative of the well-characterized VHL ligand, VH032) to a PEG4 linker terminating in a primary amine.[1][2] The (S,R,S)-AHPC moiety provides high-affinity, non-covalent binding to the VHL E3 ligase, a key component of the cellular ubiquitin-proteasome system.[1] The PEG4 linker serves to improve solubility and provides spatial separation, while the terminal amine offers a reactive handle for conjugation to a ligand targeting a protein of interest (POI).[3][4] This modular design makes it an invaluable tool for the rapid synthesis of PROTAC libraries for targeted protein degradation.
Physicochemical and Binding Properties
The physical, chemical, and biological properties of (S,R,S)-Ahpc-peg4-NH2 and its core VHL ligand are summarized in the tables below. Understanding these parameters is crucial for its effective use in PROTAC design and synthesis.
Table 1: Physicochemical Properties of (S,R,S)-Ahpc-peg4-NH2 and its Hydrochloride Salt
| Property | (S,R,S)-Ahpc-peg4-NH2 (Free Base) | (S,R,S)-Ahpc-peg4-NH2 (HCl Salt) | Reference |
| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugate 4 | VH032-PEG4-NH2 hydrochloride | [5][6] |
| CAS Number | 2010159-57-4 | 2010159-57-4 | [5] |
| Molecular Formula | C₃₂H₄₉N₅O₈S | C₃₂H₄₉N₅O₈S · xHCl | [5] |
| Molecular Weight | 663.83 g/mol | 700.29 g/mol (for mono-HCl) | [5][6] |
| Appearance | Powder | Powder | |
| Purity | ≥95% to ≥98% (supplier dependent) | ≥95% | [5] |
| Solubility | DMSO: 170 mg/mL (ultrasonication may be needed) | DMSO: 100 mg/mL, Water: 100 mg/mL, Ethanol: 100 mg/mL | [2][6] |
| Storage | -20°C (powder) | 2-8°C or -20°C (powder) | [2] |
| Topological Polar Surface Area (TPSA) | 174.57 Ų | Not explicitly stated | [5] |
| cLogP | 1.25 | Not explicitly stated | [5] |
Table 2: Binding Affinity of the Core VHL Ligand (VH032)
The (S,R,S)-Ahpc moiety is based on the VH032 ligand. The binding affinity of VH032 to the VHL-ElonginB-ElonginC (VCB) complex is a critical determinant of the resulting PROTAC's efficacy.
| Ligand | Method | Binding Affinity (Kd) | Reference |
| VH032 | Fluorescence Polarization (FP) | 185 nM | [7][8] |
| VH101 (optimized derivative) | Fluorescence Polarization (FP) | 44 nM | [7] |
| BODIPY FL VH032 | TR-FRET | 3.01 nM | [9] |
Table 3: Representative Degradation Data for VHL-based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following are examples from the literature for VHL-based PROTACs targeting different proteins.
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
| BRD4 | PC3 | 3.3 nM | 97% | [7][10] |
| BRD4 | EOL-1 | 0.87 nM | 96% | [7][10] |
| PI3K (p110γ) | MDA-MB-231 | 42.23 nM | 88.6% | [11] |
| mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [11] |
| HDAC3 | HCT116 | 0.53 µM | Not specified | [12] |
Mechanism of Action: The PROTAC Cycle
(S,R,S)-Ahpc-peg4-NH2 is a key component in the formation of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple protein molecules.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using (S,R,S)-Ahpc-peg4-NH2 and for the characterization of the resulting protein degrader.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of (S,R,S)-Ahpc-peg4-NH2.
Caption: Workflow for PROTAC synthesis using amide coupling.
Materials:
-
(S,R,S)-Ahpc-peg4-NH2
-
POI-ligand with a carboxylic acid (POI-COOH)
-
Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
-
HRMS and NMR for characterization
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the POI-COOH (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add (S,R,S)-Ahpc-peg4-NH2 (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization of PROTAC Activity
This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14]
Procedure:
-
Cell Treatment: Seed cells expressing the POI in multi-well plates. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Perform densitometry analysis on the bands. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[13]
Co-IP is used to provide evidence of the formation of the POI-PROTAC-VHL ternary complex within the cell.[15]
Procedure:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase (or the POI) to pull down the complex. Use Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and VHL. The presence of the POI in the VHL pulldown (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.[15]
Techniques like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful tools for quantitatively assessing binary binding affinities and the kinetics of ternary complex formation.[16][17]
Surface Plasmon Resonance (SPR):
-
Immobilize the VHL E3 ligase complex onto a sensor chip.
-
To measure binary binding, flow a series of concentrations of the PROTAC over the chip and measure the binding response to determine the on-rate, off-rate, and dissociation constant (Kd).
-
To measure ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the POI and flow this mixture over the VHL-immobilized chip.[16][18] An increase in binding affinity compared to the binary interaction indicates positive cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Use a labeled VHL protein (e.g., with a terbium donor fluorophore) and a labeled POI (e.g., with a fluorescent acceptor).
-
In the presence of an effective PROTAC, the donor and acceptor fluorophores are brought into close proximity within the ternary complex, resulting in a FRET signal.
-
The strength of the FRET signal is proportional to the amount of ternary complex formed, allowing for the determination of the EC50 for complex formation.[17][19]
PROTAC Development and Optimization Workflow
The development of a potent and selective PROTAC is an iterative process. (S,R,S)-Ahpc-peg4-NH2 serves as a versatile building block within this workflow.
Caption: Iterative workflow for PROTAC development and optimization.
Conclusion
(S,R,S)-Ahpc-peg4-NH2 is a well-characterized and highly valuable chemical tool for researchers in the field of targeted protein degradation. Its optimized VHL-binding moiety, coupled with a flexible and soluble PEG linker and a reactive amine handle, facilitates the streamlined synthesis and development of potent and selective PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this building block in the pursuit of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemscene.com [chemscene.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
